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Sialylated globotriose

Cat. No.: B1165529
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Description

Sialylated globotriose, also known as 3-Sialyl-Gb3, is an important trisaccharide derivative with the defined structure this compound . This compound is characterized by the addition of a sialic acid (N-acetylneuraminic acid, or Neu5Ac) in an alpha-2,3 linkage to the core globotriose (Gb3) backbone . Sialic acids are nine-carbon keto sugars commonly found as terminal residues on glycoproteins and glycolipids on cell surfaces, where they play critical roles in cellular communication, recognition, and adhesion . The presence of the negatively charged sialic acid significantly influences the molecule's properties and its interactions in biological systems. This reagent is highly valuable in glycobiology research for several key applications. It serves as a critical tool for studying host-pathogen interactions, as the unthis compound (Gb3) is a known receptor for Shiga-like toxins produced by certain strains of E. coli . The sialylated form allows investigation into how glycosylation modulates these interactions. Furthermore, globotriose is the core structure of tumor-associated antigens such as Globo H and SSEA4, making its sialylated derivative a compound of interest in cancer research for the development of carbohydrate-based therapeutics and vaccines . It is also used in immunological studies, often conjugated to carrier proteins like CRM197 or Keyhole Limpet Hemocyanin (KLH), to generate antibodies or probe specific biological recognition processes . This product is provided as a high-purity laboratory reagent for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for human or animal use, diagnostic procedures, or any form of clinical application. Researchers should handle this material with the appropriate laboratory safety protocols.

Properties

Molecular Formula

C12H22O11

Synonyms

Neu5Acα2-3Galα1-4Galβ1-4Glc

Origin of Product

United States

Structural Characteristics and Linkage Diversity of Sialylated Globotriose

Core Trisaccharide Structure of Globotriose (B1671595) (Galα1-4Galβ1-4Glc)

The foundational component of sialylated globotriose is the trisaccharide globotriose. elicityl-oligotech.comtcichemicals.comchemicalbook.com This linear oligosaccharide consists of three monosaccharide units linked together in a specific sequence and configuration: a galactose (Gal) molecule linked via an α1-4 glycosidic bond to another galactose molecule, which in turn is linked to a glucose (Glc) molecule via a β1-4 glycosidic bond. elicityl-oligotech.comtcichemicals.comnih.gov The resulting structure is systematically named O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-D-glucose. tcichemicals.com This core structure is a key component of globotriaosylceramide (Gb3), a glycosphingolipid found on the surface of various cells. nih.govnih.govfrontiersin.org The synthesis of this core structure occurs in the Golgi apparatus through the sequential action of specific glycosyltransferases. nih.govfrontiersin.org

Core Structure of Globotriose
Monosaccharide 1LinkageMonosaccharide 2LinkageMonosaccharide 3
α-D-Galactose (Gal)α1-4β-D-Galactose (Gal)β1-4D-Glucose (Glc)

Diversity of Sialic Acid Forms and Their Integration (e.g., Neu5Ac, Neu5Gc, KDN)

Sialic acids are a family of nine-carbon acidic monosaccharides that typically terminate glycan chains on glycoproteins and glycolipids. nih.govnih.govsigmaaldrich.com The most common forms of sialic acid found in nature are N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). oup.comfrontiersin.org

N-acetylneuraminic acid (Neu5Ac): This is the most prevalent form of sialic acid in humans. nih.govresearchgate.net

N-glycolylneuraminic acid (Neu5Gc): Neu5Gc is common in many mammals but not synthesized by humans due to a genetic mutation. nih.govfrontiersin.org It can, however, be metabolically incorporated into human tissues from dietary sources. nih.gov

2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN): This is a deaminated form of neuraminic acid. oup.com

The integration of these sialic acids onto the globotriose core is a crucial step that confers specific biological properties to the resulting molecule. This process is catalyzed by enzymes known as sialyltransferases in the Golgi apparatus. nih.govresearchgate.net

Common Forms of Sialic Acid
Sialic Acid FormAbbreviationKey Structural Feature
N-acetylneuraminic acidNeu5AcN-acetyl group at C5
N-glycolylneuraminic acidNeu5GcN-glycolyl group at C5
2-keto-3-deoxy-D-glycero-D-galacto-nononic acidKDNHydroxyl group at C5

Glycosidic Linkage Specificity of Sialic Acid to Globotriose (e.g., α2,3- and α2,6-linkages)

The sialic acid moiety is attached to the globotriose core via a glycosidic bond. The specific linkage, which is determined by the sialyltransferase enzyme involved, is a critical determinant of the molecule's three-dimensional structure and its interactions with other molecules. nih.govresearchgate.net The most common linkages for sialic acids are α2,3 and α2,6. nih.govacs.orgnih.gov

In the context of this compound, the sialic acid is typically attached to the terminal galactose residue of the globotriose chain. elicityl-oligotech.com This can occur through either an α2,3-linkage or an α2,6-linkage. nih.govplos.org

α2,3-linkage: The sialic acid is attached to the carbon-3 of the terminal galactose.

α2,6-linkage: The sialic acid is attached to the carbon-6 of the terminal galactose.

Sialic Acid Linkages to Globotriose
Linkage TypeAttachment Point on Terminal GalactoseResulting Structure Example
α2,3-linkageCarbon-3Neu5Acα2-3Galα1-4Galβ1-4Glc
α2,6-linkageCarbon-6Neu5Acα2-6Galα1-4Galβ1-4Glc

Conformational Analysis and Structural Dynamics of this compound

The three-dimensional conformation of this compound is not static but rather exists as a population of conformers in equilibrium. frontiersin.org Understanding the conformational preferences and dynamics of this molecule is essential for elucidating its biological functions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics (MD) simulations are powerful tools for these investigations. frontiersin.orgresearchgate.net

α2,3-linked sialosides tend to have a more restricted conformation compared to their α2,6-linked counterparts. nih.gov

α2,6-linked sialosides exhibit greater flexibility due to the additional rotational freedom around the C5-C6 bond of the galactose residue. nih.gov

MD simulations can provide insights into the dynamic behavior of this compound in an aqueous environment, revealing how interactions with water molecules and counterions influence its conformational landscape. oipub.comnih.gov These studies have shown that sialylated glycans can be highly dynamic and flexible in solution. frontiersin.org The presence of the negatively charged sialic acid also influences the electrostatic potential surface of the molecule, which is crucial for its recognition by binding partners. Sialylation can enhance the conformational stability of glycoproteins through increased electrostatic interactions and hydrogen bonding. nih.gov

Techniques for Conformational Analysis
TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) SpectroscopyProvides information on glycosidic torsion angles and through-space interactions (nOe). researchgate.netnih.gov
Molecular Dynamics (MD) SimulationsSimulates the dynamic behavior of the molecule over time, revealing conformational flexibility and interactions with the solvent. oipub.comnih.govnih.gov

Biosynthesis and Metabolic Pathways of Sialylated Globotriose

Endogenous Biosynthesis of Sialic Acid Precursors (e.g., UDP-GlcNAc to CMP-Sialic Acid)

The journey to a sialylated glycan begins with the synthesis of the activated sugar donor, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid). In mammalian cells, this multi-step process originates from the common precursor, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), and primarily occurs in the cytoplasm, with the final activation step taking place in the nucleus. researchgate.net

The initial and rate-limiting step is catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). researchgate.net This enzyme first converts UDP-GlcNAc to N-acetylmannosamine (ManNAc) and subsequently phosphorylates it to produce N-acetylmannosamine-6-phosphate (ManNAc-6-P). nih.gov A key regulatory feature of this pathway is the feedback inhibition of the GNE enzyme by the downstream product, CMP-Neu5Ac, which provides an efficient mechanism for controlling the intracellular levels of sialic acid precursors. acs.org

Following the action of GNE, N-acetylneuraminic acid-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). nih.gov This intermediate is then dephosphorylated by N-acetylneuraminic acid phosphate (B84403) phosphatase (NANP) to yield N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in mammals. nih.gov

The final step in the biosynthesis of the activated sugar donor occurs in the nucleus. Here, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by transferring a cytidine monophosphate (CMP) moiety from cytidine triphosphate (CTP), resulting in the formation of CMP-Neu5Ac. researchgate.netnih.gov This activated form is then transported into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases. nih.gov

EnzymeAbbreviationFunction in CMP-Sialic Acid BiosynthesisCellular Location
UDP-GlcNAc 2-epimerase/ManNAc kinaseGNEConverts UDP-GlcNAc to ManNAc and then to ManNAc-6-P. nih.govCytoplasm
N-acetylneuraminic acid-9-phosphate synthaseNANSCondenses ManNAc-6-P with PEP to form Neu5Ac-9-P. nih.govCytoplasm
N-acetylneuraminic acid phosphate phosphataseNANPDephosphorylates Neu5Ac-9-P to Neu5Ac. nih.govCytoplasm
CMP-sialic acid synthetaseCMASActivates Neu5Ac to CMP-Neu5Ac. nih.govNucleus

Enzymatic Regulation of Sialylation by Sialyltransferases (STs)

The transfer of sialic acid from CMP-sialic acid to the terminal positions of glycan chains on glycoproteins and glycolipids is catalyzed by a family of enzymes known as sialyltransferases (STs). nih.gov These enzymes are highly specific and play a critical role in determining the final structure and function of sialylated glycoconjugates. The regulation of sialylation is a complex process that depends on the expression levels of the required STs and the availability of substrates, namely the activated sugar donor CMP-sialic acid and the acceptor glycan. nih.gov In humans, there are 20 known sialyltransferases, each with distinct substrate specificities and linkage preferences, which are localized in the Golgi apparatus. nih.govnih.gov

The ST3GAL family of sialyltransferases is responsible for attaching sialic acid to a galactose (Gal) residue via an α2,3-linkage. nih.gov This family consists of six members (ST3GAL1-6), each exhibiting different acceptor substrate specificities. nih.gov

ST3GAL1 and ST3GAL2 primarily act on the Galβ1,3GalNAc structure, which is the core 1 structure found on O-glycans. nih.gov While both can sialylate this core structure, in vitro studies have suggested that ST3GAL1 has a preference for glycoprotein (B1211001) acceptors, whereas ST3GAL2 favors glycolipid substrates. nih.gov However, recent research has shown that ST3GAL2 can also function as a glycoprotein sialyltransferase. nih.gov

ST3GAL3 and ST3GAL4 utilize both Galβ1,3GlcNAc (type I) and Galβ1,4GlcNAc (type II) structures as acceptor substrates. nih.gov

ST3GAL5 is known as a GM3 ganglioside synthase. nih.gov

ST3GAL6 specifically recognizes the Galβ1,4GlcNAc (type II) structure as its acceptor substrate. nih.gov

This differential substrate specificity allows for the precise and regulated synthesis of a wide variety of α2,3-sialylated glycan structures on different glycoconjugates. nih.gov

ST3GAL Family MemberPrimary Acceptor Substrate(s)Typical Glycoconjugate Target
ST3GAL1Galβ1,3GalNAc (Type III lactosamine) nih.govO-glycans on glycoproteins nih.gov
ST3GAL2Galβ1,3GalNAc (Type III lactosamine) nih.govGlycolipids and some glycoproteins nih.gov
ST3GAL3Galβ1,3GlcNAc (Type I) and Galβ1,4GlcNAc (Type II) nih.govN-glycans and O-glycans
ST3GAL4Galβ1,3GlcNAc (Type I) and Galβ1,4GlcNAc (Type II) nih.govN-glycans and O-glycans
ST3GAL5Lactosylceramide researchgate.netGlycolipids (GM3 synthase) nih.gov
ST3GAL6Galβ1,4GlcNAc (Type II) nih.govN-glycans

Sialyltransferases, like most glycosyltransferases, are type II membrane proteins that reside within the cisternae of the Golgi apparatus. nih.gov This specific subcellular localization is crucial for the sequential addition of monosaccharides to growing glycan chains as glycoproteins and glycolipids traffic through the secretory pathway. nih.gov The retention of sialyltransferases within the Golgi is a complex process that is not fully understood but is thought to involve signals within the transmembrane and cytoplasmic domains of the enzymes. researchgate.net

The regulation of sialyltransferase activity is multifaceted. One key regulatory mechanism is the transcriptional control of the genes encoding these enzymes. The expression of STs can be tissue-specific and can change significantly during development and in response to various physiological and pathological stimuli. biologists.com Furthermore, the availability of the donor substrate, CMP-sialic acid, directly influences the extent of sialylation. nih.gov Therefore, the regulation of the sialic acid biosynthetic pathway is intrinsically linked to the activity of sialyltransferases. Cellular compartmentalization physically separates the synthesis of the activated sugar donor in the cytoplasm and nucleus from its utilization by sialyltransferases in the Golgi, necessitating a specific transporter for CMP-sialic acid across the Golgi membrane. nih.govmdpi.com

Chemical and Chemoenzymatic Synthesis Methodologies for Sialylated Globotriose Analogues

Stereoselective Sialylation Strategies in Glycochemistry

The stereoselective synthesis of α-sialosides is a significant hurdle in carbohydrate chemistry. core.ac.uk The goal is to direct the nucleophilic attack of a glycosyl acceptor's hydroxyl group to the α-face of the oxocarbenium ion intermediate generated from the sialic acid donor. nih.gov However, structural features of sialic acid, such as the C3-deoxy structure and the destabilizing electrophilic carboxy group, often hinder this process and can promote undesirable elimination side reactions. nih.gov To overcome these challenges, various chemical methods have been developed, which can be broadly categorized into nitrile solvent-dependent and independent strategies. nih.gov

Nitrile solvent-dependent methods are a cornerstone of stereoselective α-sialylation. The "nitrile effect" leverages solvents like acetonitrile (B52724) (MeCN) to control the stereochemical outcome. researchgate.net In this approach, the nitrile solvent participates in the reaction to form a β-glycosyl nitrilium ion intermediate. nih.govnih.gov This intermediate is then attacked by the glycosyl acceptor in an Sɴ2-like reaction, leading to the preferential formation of the desired α-sialoside. nih.govnih.gov The effectiveness of this method can be enhanced by performing the reaction at low temperatures, such as -78 °C, which can improve α-selectivity. researchgate.net

Conversely, nitrile solvent-independent methods rely on other features of the sialic acid donor to direct the α-sialylation. nih.gov One common strategy involves inducing neighboring group participation. By installing a nucleophilic functionality at the C-1 or C-3 positions of the sialyl donor, a C2-oxonium cation can be formed from the β-side, which blocks this face and facilitates the subsequent α-sialoside formation via an Sɴ2-like pathway. nih.gov Another approach involves creating macrobicyclic sialyl donors or using anomeric tethers to restrict the conformation and favor the formation of the α-linkage. nih.gov

Modifications to the sialic acid donor molecule are crucial for achieving high stereoselectivity and yield. These modifications can involve the leaving group, protecting groups on the C5-amino group, or the incorporation of conformation-locking ring systems. nih.gov

For instance, the choice of the leaving group at the anomeric position significantly impacts the donor's reactivity. The development of more reactive thiosialoside donors, such as 1-adamantanyl thiosialosides, has enabled activations in nitrile solvents at very low temperatures (-78 °C), leading to improved α-sialylations compared to less reactive donors like phenylthio sialosides. researchgate.net

Protecting groups also play a pivotal role. Protecting the 5-N,4-O-positions of a sialyl donor with an oxazolidinone group has been shown to be a highly effective strategy for promoting α-glycosylation. core.ac.uk This modification, often used in conjunction with specific leaving groups and promoters, can lead to excellent yields and high α-selectivity in the synthesis of important linkages like Neu5Ac α-(2→3) Gal and Neu5Ac α-(2→6) Gal. researchgate.net Fused structures, such as a 5-N,7-O-oxazinanone group, have also been investigated to restrict the donor's conformation, although this particular modification was found to be powerfully disarming and did not have a beneficial effect on stereoselectivity. nih.gov

The following table summarizes the outcomes of different sialylation strategies using modified donors.

Donor ModificationSolvent/PromoterAcceptorTemperatureα/β RatioYield
N,N-diacetyl adamantanyl thiosialosideCH2Cl2/MeCN1-octanol-78 °C2.3/182%
N-acetyl-5-N,4-O-oxazolidinone adamantanyl thiosialosidePropionitrileGalactose derivative (secondary OH)-78 °C>20/186%
5-N,7-O-carbonyl protected donorDichloromethane (IBr/AgClO4·H2O)Sugar acceptor-~1.8/1-
5-N,7-O-carbonyl protected donorAcetonitrileSugar acceptor-1/2.4 to 1/20-

Data compiled from studies on stereoselective sialylation. researchgate.netnih.gov

Convergent Synthesis Approaches for Complex Sialoglycoconjugates

In the context of sialoglycoconjugates, a convergent strategy might involve the chemical or enzymatic synthesis of a sialyloligosaccharide building block. rsc.org This pre-assembled, sialylated fragment can then be used in subsequent glycosylation reactions to build more complex structures, such as the glycan portion of gangliosides or glycoproteins. rsc.org This chemoenzymatic approach, combining the flexibility of chemical synthesis for creating building blocks with the precision of enzymatic methods for their coupling, is particularly effective. For example, a library of glycosylated analogues of the peptide hormone pramlintide was created using a convergent route that combined solid-phase peptide synthesis with enzymatic glycosylation.

Chemoenzymatic Synthesis Leveraging Sialyltransferase Specificity

Chemoenzymatic synthesis has emerged as a preferred method for producing complex sialylated structures, combining the adaptability of chemical synthesis with the high regio- and stereoselectivity of enzymatic catalysis. nih.govnih.gov This approach is particularly powerful for creating sialylated globotriose (B1671595) analogues because it circumvents the difficult stereochemical challenges of purely chemical sialylation. nih.gov The key enzymes in this process are sialyltransferases (STs), which catalyze the transfer of a sialic acid residue from an activated sugar nucleotide donor, typically cytidine (B196190) 5′-monophosphate sialic acid (CMP-sialic acid), to a specific acceptor glycan. rsc.org

The substrate specificity of different sialyltransferases allows for precise control over the resulting glycosidic linkage. For instance, α2,3-sialyltransferases and α2,6-sialyltransferases can be used to form specific α(2→3) or α(2→6) linkages to terminal galactose residues, respectively, which are common in natural sialoglycoconjugates. nih.govnih.gov Many bacterial sialyltransferases are particularly useful as they are easier to produce via recombinant expression and often tolerate a wider range of modifications on both the donor and acceptor substrates. nih.gov

The synthesis of complex sialoglycans can be efficiently achieved using sequential, one-pot multi-enzyme (OPME) systems. core.ac.ukresearchgate.net These elegant cascade reactions allow for the synthesis of the final product from simple precursors without the need to isolate intermediates, thereby saving time and improving yields. nih.gov A typical one-pot chemoenzymatic approach for synthesizing a sialoside involves three core enzymes: nih.gov

Sialic acid aldolase : This enzyme catalyzes the formation of sialic acid (or its derivatives) from a six-carbon precursor like N-acetylmannosamine (ManNAc). nih.gov

CMP-sialic acid synthetase : This enzyme activates the newly formed sialic acid by coupling it with cytidine triphosphate (CTP) to produce the high-energy donor substrate, CMP-sialic acid. nih.gov

Sialyltransferase : The final enzyme transfers the activated sialic acid to a suitable acceptor, such as a globotriose analogue, with high specificity. nih.gov

This sequential, one-pot strategy has been successfully used to synthesize a variety of sialylated structures, including those with different sialic acid forms and linkages. nih.gov By controlling the specific glycosyltransferases and acceptor substrates added to the pot, diverse and complex structures, such as multi-sialylated oligo-N-acetyllactosamine extensions, can be assembled. nih.gov

The following table outlines a representative one-pot, three-enzyme system for sialoside synthesis.

EnzymeFunctionSubstratesProduct
Sialic Acid AldolaseSialic acid synthesisN-acetylmannosamine (ManNAc), PyruvateN-acetylneuraminic acid (Neu5Ac)
CMP-Sialic Acid SynthetaseSialic acid activationNeu5Ac, CTPCMP-Neu5Ac
α2,3-Sialyltransferase (e.g., PmST1)Glycosidic bond formationCMP-Neu5Ac, Lactose (acceptor)3'-Sialyllactose

Based on the one-pot three-enzyme chemoenzymatic approach. nih.gov

Further advancements in enzymatic synthesis aim to improve reaction efficiency, especially when dealing with substrates that have poor water solubility. While not yet a widely documented mainstream technique for sialoside synthesis, the use of cyclodextrins represents a potential strategy to overcome such limitations. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in aqueous media. nih.gov

In the context of enzymatic reactions, methyl-β-cyclodextrin could theoretically assist by forming an inclusion complex with a poorly soluble lipid-linked acceptor (like a globotriose-ceramide analogue), facilitating its interaction with the water-soluble sialyltransferase and CMP-sialic acid donor in the reaction medium. Research on other enzyme systems has shown that β-cyclodextrin inclusion can significantly increase the rate of enzymatic hydrolysis of poorly water-soluble flavonoid glycosides by enhancing substrate solubility. nih.gov This principle suggests a potential application in synthetic reactions, where improving the bioavailability of a lipophilic acceptor could enhance the efficiency of sialyltransferase-catalyzed synthesis, although specific applications of this technique to sialylated globotriose synthesis require further investigation.

Preparative Scale Research Methodologies for Sialoglycan Availability

The availability of significant quantities of complex sialoglycans, including this compound and its analogues, is a critical bottleneck for in-depth biochemical and immunological studies. nih.gov Traditional chemical synthesis is often a multi-step, challenging process that limits the production to small scales. nih.gov To overcome this, chemoenzymatic strategies have emerged as highly efficient and powerful methodologies for the preparative and even gram-scale synthesis of sialoglycans. escholarship.orgacs.org These approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis to make complex glycans more accessible. escholarship.org

Below is a summary of the research findings for the synthesis of Disialosylglobopentaose (DSGb5).

| Chemoenzymatic | Chemical protection of Gb5 as a 4,6-O-benzylidene derivative, followed by enzymatic sialylation. | 19% | nih.gov |

The success of these chemoenzymatic strategies relies on the availability of robust and specific enzymes. nih.gov Sialyltransferases, in particular, are crucial for installing the sialic acid moiety with the correct linkage and stereochemistry. nih.gov

Table 2: Key Enzymes in Preparative Sialoglycan Synthesis

Enzyme Abbreviation Function Source
Pasteurella multocida α2,3-Sialyltransferase 1 PmST1 Catalyzes the transfer of sialic acid to form an α2,3-linkage. core.ac.uknih.gov
Photobacterium sp. α2,6-Sialyltransferase Psp2,6ST Catalyzes the transfer of sialic acid to form an α2,6-linkage. nih.gov
Neisseria meningitidis CMP-Sialic Acid Synthetase NmCSS Synthesizes the activated sugar donor CMP-N-acetylneuraminic acid (CMP-Neu5Ac). biorxiv.orgcore.ac.uk

By integrating modular chemical synthesis of core structures with highly efficient and specific enzymatic modifications, researchers can systematically and expeditiously produce libraries of complex sialoglycans, including various this compound analogues, in the quantities needed for functional studies. nih.gov

Biological Recognition and Molecular Interactions of Sialylated Globotriose

Carbohydrate-Binding Protein (Lectin) Recognition

Lectins, a class of proteins that bind to specific carbohydrate structures, are primary interactors with sialylated globotriose (B1671595). These interactions are crucial for mediating a variety of biological processes.

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins primarily expressed on the surface of immune cells that specifically recognize sialic acid-containing glycans. nih.govnih.gov The interaction between sialylated globotriose and Siglecs is a critical aspect of immune regulation.

Siglecs can be broadly categorized into two groups: those that are conserved across species and the CD33-related Siglecs, which show significant diversity among mammals. nih.gov These receptors are involved in cell signaling pathways that modulate immune responses. nih.gov The binding of sialylated ligands, such as this compound, to inhibitory Siglecs can lead to the downregulation of immune cell activation, a mechanism that some pathogens exploit to evade the host immune system. nih.govnih.gov

The specificity of Siglec binding is influenced by the type of sialic acid linkage and the underlying glycan structure. nih.gov For example, Siglec-7, an inhibitory immune receptor found on natural killer (NK) cells, recognizes sialylated glycans and is a potential target in cancer immunotherapy due to the high expression of its ligands on various cancer cells. researchgate.net The interaction of Siglec-7 with its ligands can suppress immune responses against tumors. researchgate.net Research has shown that Siglecs can differentiate between various presentations of sialic acid, depending on the glycosidic linkage to the adjacent sugar moiety. nih.gov

The binding dynamics between Siglecs and their sialylated ligands can occur in two modes: cis and trans. In cis interactions, Siglecs on a cell surface bind to sialic acids on the same cell, which can mask the lectin's binding site. nih.govucsd.edu Trans interactions occur when Siglecs bind to sialic acids on opposing cells, mediating cell-cell communication. nih.gov The transition between these states can be regulated by factors such as cellular activation or changes in cell surface glycosylation. nih.gov

Table 1: Overview of Siglec Interactions with Sialylated Glycans

Siglec Family Member Primary Function Binding Specificity Example Biological Outcome of Interaction
CD33-related Siglecs Immune response modulation Varies; often recognizes specific sialic acid linkages Can lead to inhibition of immune cell activation
Siglec-7 Inhibitory receptor on NK cells Binds to sialylated glycans on target cells Suppression of NK cell cytotoxicity
Sialoadhesin (Siglec-1) Macrophage adhesion receptor Binds to sialylated pathogens Can promote phagocytosis and antigen presentation

Selectins are another family of C-type lectins that play a crucial role in the initial steps of leukocyte adhesion to the vascular endothelium during inflammation. nih.gov They recognize sialylated and fucosylated carbohydrate structures, such as sialyl Lewis X. While the direct interaction of this compound with selectins is less characterized than that of sialyl Lewis X, the principles of selectin-ligand binding provide a framework for understanding potential interactions.

Selectins (E-, P-, and L-selectin) exhibit distinct binding preferences for different sialylated and fucosylated structures. nih.gov For instance, L- and P-selectins show preferential binding to sialyl 6-sulfo Lewis X over the classical sialyl Lewis X, while E-selectin binds more effectively to the classical form. nih.gov The modification of the sialic acid moiety, such as de-N-acetylation, can impact selectin binding activity. nih.gov While de-N-acetyl sialyl 6-sulfo Lewis X retains binding activity, further cyclization of this structure abolishes it, suggesting a mechanism for regulating selectin-mediated cell adhesion. nih.gov

Other lectins from various sources, including plants and bacteria, can also recognize structures related to globotriose. For example, the lectin from Griffonia simplicifolia (GS1 B4) is known to bind to α-galactosylated antigens, which share a core structure with globotriose. nih.gov However, the specificity of these lectins can be broad, and their interaction with the sialylated form of globotriose would depend on their tolerance for terminal sialic acid modifications. nih.gov

Receptor-Ligand Binding Dynamics and Specificity

The interaction between this compound and its protein receptors is governed by specific molecular recognition events. The terminal sialic acid, with its negative charge and unique nine-carbon backbone, is a primary determinant of binding specificity. nih.govmdpi.com

The dynamics of these interactions are crucial for their biological function. For instance, the binding of human parainfluenza viruses to host cells is mediated by their hemagglutinin-neuraminidase glycoprotein (B1211001), which recognizes specific sialic acid-containing glycoconjugates. asm.org These viruses show a preference for neolacto-series gangliosides with a terminal NeuAcα2-3Gal linkage. asm.org This highlights how subtle differences in the underlying glycan chain can dictate receptor specificity.

Role in Intercellular Communication and Adhesion

The presentation of this compound on the cell surface plays a significant role in mediating cell-cell interactions and adhesion. nih.gov Sialic acids, due to their terminal position on glycans, act as key "bridging" molecules in the communication between cells and between cells and the extracellular matrix. nih.gov

Sialylation can have a dual role in cell adhesion. The negative charge of sialic acid can act as an anti-adhesive glycotope, preventing non-specific cell adhesion. nih.gov Conversely, sialylated glycans can serve as specific ligands for receptors like Siglecs and selectins, thereby mediating targeted cell-cell recognition and adhesion. nih.gov

For example, the sialylation of cell adhesion molecules such as E-cadherin and integrins is important during embryonic development for processes that rely on cell-cell adhesion and migration. nih.gov In the context of the immune system, the interaction between sialylated ligands on one cell and Siglecs on another is a form of intercellular communication that can regulate immune responses. nih.gov

Modulation of Molecular Recognition Pathways by Sialylation

The addition of a sialic acid residue to globotriose profoundly modulates its recognition by other molecules. This process of sialylation can either create or mask recognition sites, thereby acting as a molecular switch for various biological pathways. nih.gov

One of the key functions of sialylation is to act as a biological mask, shielding underlying carbohydrate structures from recognition. nih.gov For instance, the presence of sialic acid can prevent the uptake of serum glycoproteins by hepatocytes. nih.gov Sialylation can also functionally silence certain receptors, such as the hyaluronan receptor LYVE-1 in the lymphatic endothelium. nih.gov

Conversely, sialylation creates specific recognition sites for sialic acid-binding proteins like Siglecs. nih.gov This allows for a higher level of specificity in molecular interactions, which is crucial for processes like immune self-recognition. nih.gov The pattern and density of sialylation can change in different physiological and pathological states, such as cancer, which can alter the expression and engagement of Siglecs and other sialic acid-binding proteins. nih.gov This altered sialylation can impact cell adhesion, signaling, and immune evasion. nih.gov

Table 2: Functional Effects of Sialylation on Molecular Recognition

Effect of Sialylation Mechanism Biological Example
Masking of Recognition Sites Steric hindrance and charge repulsion by the terminal sialic acid. Prevents uptake of asialoglycoproteins by hepatocytes. nih.gov
Creation of Ligands Forms specific binding epitopes for sialic acid-binding proteins. Enables recognition by Siglecs, modulating immune responses. nih.govnih.gov
Modulation of Cell Adhesion Can act as both an anti-adhesive and a pro-adhesive molecule depending on the context. Prevents non-specific cell aggregation but mediates specific adhesion via selectins. nih.gov
Regulation of Receptor Activity Can silence or activate receptor function upon binding or removal. Removal of sialic acid from TrKA receptors is necessary for their activation. nih.gov

Mechanistic Biological Roles in Cellular and Subcellular Processes

Involvement in Glycocalyx Functionality and Cellular Shielding

The cell surface is enveloped by a dense, carbohydrate-rich layer known as the glycocalyx, which serves as the primary interface between the cell and its environment. frontiersin.org Sialylated glycans, including glycosphingolipids like sialylated globotriose (B1671595), are fundamental components of this layer. nih.govresearchgate.net

The terminal sialic acid residue of sialylated globotriose imparts a net negative charge to the cell surface. nih.gov This characteristic is central to the glycocalyx's function in several ways:

Electrostatic Repulsion : The high density of negative charges creates a repulsive electrostatic force that helps maintain cellular separation, preventing unwanted aggregation and adhesion. frontiersin.orgnih.govnih.gov This charge barrier is also crucial in the vascular system, where it contributes to the thromboresistance of the endothelial glycocalyx and regulates vascular permeability. nih.govkcl.ac.uk

Molecular Masking : Sialic acids can act as a "biological mask," physically obscuring underlying carbohydrate or protein epitopes on the cell surface. nih.gov This shielding prevents recognition by various lectins and other binding proteins, thereby regulating cell-cell and cell-matrix interactions. By masking certain receptors, sialylation can effectively silence specific biological pathways until the sialic acid is removed by enzymes like sialidases. nih.gov

Hydration and Structural Integrity : The hydrophilic nature of sialic acids helps to bind water molecules, forming a hydrated pericellular layer that protects the cell from mechanical stress and desiccation. nih.gov

As a constituent of the cell membrane's outer leaflet, this compound directly contributes to these physiochemical properties, playing an integral role in maintaining cellular integrity and mediating the cell's physical relationship with its surroundings. nih.gov

Contributions to Membrane Organization and Signal Transduction

The plasma membrane is not a homogenous fluid but is organized into distinct microdomains, or "lipid rafts," which are enriched in cholesterol, sphingolipids, and specific proteins. nih.govmdpi.com Glycosphingolipids, the family to which this compound belongs, are key structural components of these rafts. nih.gov These domains function as dynamic platforms that concentrate or exclude signaling molecules, thereby facilitating or inhibiting signal transduction cascades. nih.govunl.edu

The presence of this compound within these microdomains can influence cellular signaling in multiple ways:

Organization of Signaling Platforms : By partitioning into lipid rafts, this compound helps organize the spatial arrangement of receptors and signaling enzymes, influencing the efficiency and outcome of signaling events. nih.gov The clustering of lactosyl lipids, a structure related to globotriose, into membrane microdomains has been demonstrated, supporting the role of such glycolipids in membrane organization. nih.govrsc.org

Modulation of Receptor Activity : The sialylation of glycans associated with membrane receptors can directly modulate their function. For instance, the addition of α2,6-linked sialic acid to the Epidermal Growth Factor Receptor (EGFR) has been shown to promote receptor dimerization and clustering, leading to increased activation and downstream signaling. nih.gov Similarly, sialylation can inhibit the clustering of the protein tyrosine phosphatase CD45 on T cells, thereby diminishing its signaling output. tandfonline.com Sialic acids on glycans can also block interactions with endogenous lectins, such as galectins, which are themselves involved in signaling and apoptosis. nih.gov

Therefore, this compound contributes not only to the structural organization of the membrane but also acts as a fine-tuner of the signaling pathways that are critical for cell growth, differentiation, and communication.

This compound in Host-Pathogen Interactions

Glycans on the host cell surface are frequently exploited by pathogens as attachment sites to initiate infection. The specific structure of these glycans often determines pathogen tropism.

The globotriose carbohydrate core is famously known as the key component of the globotriaosylceramide (Gb3) receptor, which is bound with high affinity by Shiga toxins (Stx) and Shiga-like toxins (SLTs) produced by pathogenic Escherichia coli. nih.govnih.govnih.govnih.gov This interaction is the critical first step in the pathogenesis of diseases like hemolytic-uremic syndrome.

The role of the terminal sialic acid in this specific interaction is modulatory. Sialylation can have two opposing effects on pathogen binding:

Creating Receptors : Many viruses, including influenza and certain paramyxoviruses, possess lectins (hemagglutinins) that specifically recognize and bind to terminal sialic acids to mediate viral entry. nih.govnih.govnih.gov The specificity of this binding can be highly dependent on the linkage of the sialic acid (e.g., α2-3 vs. α2-6), which influences host and tissue tropism. nih.gov

Masking Receptors : Conversely, the addition of a sialic acid residue can mask the underlying glycan structure, preventing recognition. In the case of Shiga toxin, its binding site is the terminal Galα1-4Gal epitope of globotriose. nih.gov The presence of a terminal sialic acid on the galactose residue would likely sterically hinder or completely block access for the toxin, rendering the cell resistant to its effects. This masking function is a common theme in sialoglycobiology. nih.gov

Thus, while the globotriose core of the molecule is a bona fide receptor for Shiga toxins, its sialylated form may be non-functional for this purpose but could potentially serve as a receptor for other pathogens that specifically recognize terminal sialic acids.

A sophisticated strategy used by numerous pathogens to evade the host immune system is "molecular mimicry," whereby they decorate their own surfaces with molecules that mimic those of the host. frontiersin.orgnih.gov Many successful bacterial pathogens synthesize or acquire host sialic acids to coat their surfaces, allowing them to be perceived as "self" by the immune system. frontiersin.orgwikipedia.org

This deception is primarily mediated through interaction with a family of inhibitory immune receptors called Siglecs (Sialic acid-binding immunoglobulin-like lectins). nih.govnih.govescholarship.org These receptors are expressed on various immune cells and recognize terminal sialic acids as self-associated molecular patterns (SAMPs). nih.gov When a pathogen coated in sialic acids engages an inhibitory Siglec on an immune cell, it triggers a signaling cascade that actively dampens the immune response. nih.govwustl.edu

Research has elucidated several specific consequences of this interaction:

Inhibition of Neutrophil Activity : Group B Streptococcus (GBS), which displays terminal Siaα2-3Gal motifs, engages Siglec-9 on neutrophils. This interaction inhibits the neutrophil oxidative burst and the formation of neutrophil extracellular traps (NETs), crippling key antimicrobial functions and promoting bacterial survival. nih.govwustl.edu

Modulation of Macrophage and Dendritic Cell Function : Pathogen engagement of Siglecs can suppress the production of pro-inflammatory cytokines and modulate antigen presentation, leading to a less effective adaptive immune response. nih.gov

Given that this compound possesses the terminal Neu5Acα2-3Gal... motif, pathogens expressing this structure on their surface could exploit this pathway to subvert host immunity.

Table 1: Examples of Pathogens Utilizing Sialic Acid Mimicry for Immune Evasion

PathogenSialylated Molecule/StructureHost Siglec Receptor TargetedEffect on Immune Response
Group B Streptococcus (GBS)Capsular Polysaccharide (Siaα2-3Gal...)Siglec-9, Siglec-5, Siglec-7Inhibits neutrophil oxidative burst and NETosis; dampens bactericidal activity. nih.govnih.gov
Campylobacter jejuniLipo-oligosaccharides (LOS)Siglec-7Modulates inflammatory and immune responses. nih.gov
Neisseria meningitidisCapsular PolysaccharideSiglec-7, Siglec-11Contributes to immune evasion and serum resistance. wikipedia.org
Pseudomonas aeruginosaAdsorbed Host Sialic AcidsSiglec-9Blunts neutrophil activation and bactericidal activity. nih.gov

Immune System Modulation by Sialylated Glycans (Mechanistic Aspects)

Beyond host-pathogen interactions, the dialogue between sialic acids and Siglec receptors is a fundamental mechanism for regulating immune homeostasis and self-tolerance. Sialylated glycans on the body's own cells continuously engage inhibitory Siglecs, helping to prevent inappropriate immune activation against self-tissues. nih.gov

Sialylation plays a profound role in modulating the function of virtually all immune cells.

B and T Lymphocytes : The presence of sialic acids on the surface of T and B cells is critical for their development, survival, and trafficking. nih.govresearchgate.net Sialylation status can set the threshold for lymphocyte activation. For example, the B cell inhibitory receptor CD22 is a Siglec that binds to α2,6-linked sialic acids, and its engagement raises the threshold for B cell receptor (BCR) activation, thus preventing spurious antibody production. frontiersin.org In T cells, alterations in surface sialylation can impact receptor clustering, cell adhesion, and susceptibility to apoptosis. tandfonline.commdpi.com

Antibody Function : Glycosylation of the Fc region of antibodies can dramatically alter their function. Specifically, terminal sialylation of IgG antibodies switches their activity from pro-inflammatory to anti-inflammatory. frontiersin.orgjci.org This is the basis for the therapeutic effect of Intravenous Immunoglobulin (IVIG) in autoimmune diseases. Sialylated IgG engages specific receptors like DC-SIGN, leading to an anti-inflammatory cascade. frontiersin.org Similarly, sialylated IgM has been shown to exert inhibitory effects on T cell proliferation. frontiersin.org

This compound, when present on host cells, contributes to this landscape of self-recognition, helping to maintain immune tolerance through its potential interaction with Siglec receptors.

Table 2: Key Siglec Receptors in Immune Modulation

Siglec ReceptorPrimary Immune Cell ExpressionKnown Ligand Preference (Sialic Acid Linkage)Primary Function
CD22 (Siglec-2)B cellsα2,6-linkedInhibits B cell receptor (BCR) signaling, maintains B cell tolerance. frontiersin.org
Siglec-9Neutrophils, Monocytes, Macrophages, NK cellsα2,3-linked and α2,6-linkedInhibits immune cell activation; dampens inflammatory responses. nih.govnih.gov
Siglec-7NK cells, Monocytesα2,3-linked, α2,6-linked, α2,8-linkedModulates NK cell cytotoxicity and monocyte function. nih.gov
Siglec-E (Mouse)Neutrophils, Macrophages, Dendritic cellsBroad specificityFunctional paralog of human Siglec-9; regulates phagocytic cell responses. frontiersin.org

Regulation of Complement Activation Pathways

This compound, as a member of the broader class of cell-surface sialylated glycans, is implicated in the modulation of the complement system, a critical component of the innate immune response. The terminal sialic acid residues on glycoconjugates function as key recognition motifs that help distinguish host cells from foreign pathogens, thereby preventing self-damage from complement activation. This protective mechanism is primarily mediated through the recruitment of complement regulatory proteins.

The best-characterized interaction is with Complement Factor H (FH), a soluble protein that controls the alternative pathway of the complement cascade. FH binds to sialic acid residues on host cell surfaces. This binding localizes FH's regulatory activity, which includes acting as a cofactor for the Factor I-mediated cleavage and inactivation of C3b, and accelerating the decay of the C3 convertase (C3bBb). By preventing the amplification of the complement cascade on host cells, sialylated glycans like this compound contribute to maintaining immune homeostasis and protecting tissues from inflammatory damage. researchgate.netnih.govnih.govnih.gov

Conversely, the absence or removal of sialic acid from cell surfaces can unmask underlying glycan structures, flagging the cell for elimination. nih.gov This desialylation can lead to the binding of C1q, initiating the classical complement pathway, or enhance the activity of the alternative pathway, resulting in opsonization and cell lysis. nih.gov Therefore, the presence of this compound on the cell membrane is a crucial part of a "self-associated molecular pattern" that inhibits complement-mediated cytotoxicity.

Table 1: Role of Sialylation in Complement Pathway Regulation

Molecule/Factor Interaction with Sialylated Glycans Functional Outcome
Complement Factor H (FH) Binds to terminal sialic acid residues. Localizes complement inhibition to the host cell surface, preventing alternative pathway amplification. nih.govnih.gov
C1q Binding is masked by sialic acid. Prevents initiation of the classical complement pathway on healthy host cells. nih.gov
C3b Inactivated by FH/Factor I complex. Deposition on host cell surfaces is minimized, preventing opsonization and lysis. nih.gov

Role in Cellular Development and Differentiation

This compound and other globo-series glycosphingolipids (GSLs) play a dynamic and critical role in the regulation of cellular development and differentiation, particularly during embryogenesis. The expression of these molecules is tightly controlled, and their presence or absence serves as a key indicator of a cell's differentiation state. pnas.orgnih.govnih.gov

In undifferentiated pluripotent stem cells, such as human embryonic stem cells, there is a high expression of globo-series GSLs. pnas.orgnih.gov Specific sialylated globo-series antigens, such as Stage-Specific Embryonic Antigen 3 (SSEA-3) and SSEA-4, are well-established markers for pluripotency. nih.govtandfonline.com These molecules are integral to the cell membrane and are involved in modulating cell adhesion and signal transduction pathways that maintain the undifferentiated state. pnas.orgnih.gov

A fundamental event during cellular differentiation, especially in neural lineages, is a metabolic reprogramming of GSL synthesis known as the "glycosphingolipid switch". embopress.org This process involves a significant downregulation of globo-series GSLs and a corresponding upregulation of ganglio-series GSLs. pnas.orgembopress.org Research has shown that the persistence of globo-series GSLs can actively repress differentiation. For example, globo-series GSLs have been found to inhibit the expression of AUTS2, an epigenetic regulator that promotes the expression of neuronal genes. embopress.org The decrease in globo-series GSLs is a prerequisite for the induction of AUTS2 and the subsequent commitment of stem cells to a neural fate. embopress.org

This switching mechanism highlights the role of this compound and its precursors not just as cellular markers, but as active participants in cell fate decisions. nih.gov The alteration of the cell-surface glycan landscape directly influences the signaling environment of the cell, guiding its developmental trajectory. For instance, the expression of specific globo-series GSLs increases as monocytic precursors mature, indicating their role in hematopoietic differentiation as well. nih.govfrontiersin.org

Table 2: Expression of Globo-Series GSLs During Cellular Differentiation

Cellular State Expression Level of Globo-Series GSLs Associated Molecules/Markers Functional Implication
Pluripotent/Undifferentiated High SSEA-3, SSEA-4 nih.govtandfonline.com Maintenance of pluripotency, repression of differentiation pathways. embopress.org
Differentiating (e.g., Neural) Decreasing Downregulation of Gb3/Gb4 Allows for expression of differentiation-specific genes (e.g., AUTS2). embopress.org
Differentiated (e.g., Neurons) Low to Absent Upregulation of Ganglio-series GSLs (GM3, GD3) Establishment and function of specialized cell types. pnas.org
Monocytic Lineage Increasing with maturation Gb3, Gb4 nih.govfrontiersin.org Serves as a marker for monocytic differentiation. nih.gov

Advanced Analytical Methodologies for Structural and Functional Elucidation

Mass Spectrometry-Based Characterization Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of glycans, including sialylated globotriose (B1671595), offering high sensitivity and the ability to determine molecular weight and sequence information. mdpi.com However, the analysis of sialylated glycans by MS presents unique challenges due to the labile nature of the sialic acid linkage, which can lead to its loss during analysis. nih.govnih.gov To overcome this, derivatization techniques are often employed to stabilize the sialic acid residues. nih.govnih.gov These methods prevent the loss of this crucial residue and facilitate more reliable structural determination. nih.gov

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular mass of sialylated globotriose. Modern mass spectrometers can analyze a wide range of molecular masses, from small sialoglycans to large intact sialoglycoproteins, with high resolution and mass accuracy. researchgate.net This capability allows for the unambiguous determination of the elemental composition of the molecule, providing a fundamental piece of information for its identification and characterization. The high mass accuracy of HRMS helps to distinguish between isobaric species, which have the same nominal mass but different elemental compositions, a common challenge in glycan analysis.

Tandem mass spectrometry (MS/MS) is a key technique for elucidating the sequence and linkage of monosaccharides within this compound. nih.gov In an MS/MS experiment, the ion of interest (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov The fragmentation patterns provide detailed structural information, including the sequence of the glycan chain. nih.gov

A significant challenge in the analysis of sialylated glycans is the differentiation of sialic acid linkage isomers, such as α2,3 and α2,6 linkages. researchgate.net MS/MS has proven to be effective in distinguishing between these isomers. sigmaaldrich.comresearchgate.net The fragmentation patterns of sialylated oligosaccharides are highly dependent on the linkage type. sigmaaldrich.comresearchgate.net For example, specific cross-ring fragments can be indicative of a particular linkage, allowing for their differentiation without the need for derivatization. sigmaaldrich.comresearchgate.net This method provides a powerful tool for the detailed structural characterization of this compound. nih.gov

Table 1: Characteristic MS/MS Fragments for Sialic Acid Linkage Determination

Precursor IonLinkage TypeAbundant Characteristic FragmentReference
[M+2X-H]⁺ (X=Li, Na, or K)α2,6-NeuAc2,4A3 cross-ring fragment sigmaaldrich.comresearchgate.net
[M+2X-H]⁺ (X=Li, Na, or K)α2,3-NeuAc(2,4A3-H2O) fragment sigmaaldrich.comresearchgate.net

This table illustrates how different precursor ions and linkage types in sialylated oligosaccharides generate distinct and highly abundant fragment ions in tandem mass spectrometry, enabling the differentiation of isomers.

The coupling of liquid chromatography (LC) with an ion trap (IT) and time-of-flight (TOF) mass spectrometer provides a powerful platform for the comprehensive profiling of glycosphingolipids like this compound. A protocol utilizing nano-high performance liquid chromatography (nano-HPLC) coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS) has been successfully applied to the separation and identification of isomeric ganglioside structures. nih.gov This approach allows for the efficient separation of different sialylated species, followed by their sensitive detection and unambiguous structural identification through tandem MS experiments. nih.gov The high resolving power of the TOF analyzer ensures accurate mass measurements, while the ion trap allows for detailed fragmentation studies. This combination is particularly well-suited for complex biological samples, where numerous glycosphingolipid species may be present. nih.gov

Chromatographic Separation and Profiling Approaches

Chromatographic techniques are fundamental for the isolation, purification, and quantification of this compound from complex biological mixtures. These methods separate molecules based on their physicochemical properties, such as size, charge, and hydrophilicity.

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of sialylated glycans. nih.gov Various HPLC-based methods have been developed for the detection and quantification of sialic acids in biological samples. nih.govplos.org For instance, a reverse-phase ion-pairing HPLC-UV method has been established to quantify sialylation levels in cancer cells. nih.govplos.org

For the separation of different glycan structures, hydrophilic interaction liquid chromatography (HILIC) is a common choice. youtube.com HILIC is particularly effective in separating fluorescently labeled glycans, allowing for their detection and relative quantification. youtube.com Furthermore, ultra-high-performance liquid chromatography (UPLC), a high-resolution version of HPLC, coupled with MS/MS has been used to identify and quantify sialylated and core-fucosylated N-glycans. nih.gov These methods are crucial for obtaining pure samples of this compound for further structural and functional studies.

Table 2: HPLC Methods for Sialylated Glycan Analysis

HPLC MethodColumn TypeDetectionApplicationReference
Reverse-Phase Ion-Pairing HPLCC18UVQuantification of sialic acids in cancer cells nih.govplos.org
Hydrophilic Interaction Liquid Chromatography (HILIC)AmideFluorescence, MSSeparation and identification of isomeric gangliosides nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC)HILIC, Anion ExchangeFluorescence, MS/MSIdentification and quantification of sialylated N-glycans nih.gov

This table provides an overview of different High-Performance Liquid Chromatography (HPLC) methods, detailing the column types, detection techniques, and specific applications in the analysis of sialylated glycans, along with their corresponding references.

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates molecules based on their charge-to-mass ratio. sciex.com This method is particularly well-suited for the analysis of charged molecules like this compound. nih.gov CE with laser-induced fluorescence detection (CE-LIF) has been employed for the rapid speciation and quantitative determination of different sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), on glycoproteins. nih.govresearchgate.net

The separation in CE is influenced by both the electrophoretic mobility of the analyte and the electroosmotic flow within the capillary. sciex.com Sialylation can significantly impact the migration time of a biotherapeutic in CE, demonstrating the technique's sensitivity to this post-translational modification. nih.gov By controlling the separation conditions, such as buffer pH and the use of additives, CE can be optimized for the analysis of this compound, providing valuable information on its charge heterogeneity and purity.

Anion Exchange Chromatography for Sialylated Glycan Fractionation

Anion exchange chromatography is a powerful liquid chromatography technique for the fractionation of complex glycan mixtures based on charge. oup.com Sialylated glycans, such as this compound, carry a negative charge due to the carboxylate group of the terminal sialic acid residue. This property is exploited for their separation and purification. technosaurus.co.jp

Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) chromatography columns are commonly employed. technosaurus.co.jpsigmaaldrich.com The fundamental principle involves the binding of negatively charged sialylated glycans to a positively charged stationary phase. sigmaaldrich.com Elution is typically achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., sodium chloride) or by altering the pH to neutralize the charge on the glycan, thereby releasing it from the column. technosaurus.co.jp

The number of sialic acid residues is the primary determinant of retention time; glycans with more sialic acid moieties bind more tightly and elute later. sigmaaldrich.com Therefore, in a heterogeneous mixture, neutral glycans will pass through the column in the flow-through, followed by monosialylated, disialylated, and more highly sialylated species in successive fractions. sigmaaldrich.com this compound, being a monosialylated glycolipid, would be expected to elute in the fraction corresponding to molecules with a single negative charge. This method is highly effective for reducing sample complexity prior to more detailed structural analysis by mass spectrometry or NMR. oup.comnih.gov

Table 1: Illustrative Anion Exchange Chromatography Fractionation Scheme

This interactive table demonstrates a typical elution profile for separating a hypothetical mixture containing this compound.

Fraction NumberElution Condition (Salt Concentration)Predominant Glycan TypePresence of this compound
1 (Flow-through)0 mMNeutral GlycansAbsent
250 mMMonosialylated Glycans Expected
3150 mMDisialylated GlycansAbsent
4300 mMTrisialylated GlycansAbsent

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Structure Determination and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the de novo structural elucidation of glycans at atomic resolution. researchgate.netscilifelab.se It provides definitive information on the primary structure of this compound, including the monosaccharide composition, anomeric configurations (α or β), linkage positions, and the sequence of the sugar residues. scilifelab.se

High-resolution 1H-NMR spectroscopy is particularly informative. researchgate.net Specific protons within the glycan structure resonate at characteristic chemical shifts, acting as "structural reporter groups". researchgate.net For this compound, key diagnostic signals include:

Anomeric Protons: The chemical shifts of the anomeric protons (H-1) of each sugar residue are unique and confirm their identity and anomeric configuration.

Sialic Acid H-3 Protons: The chemical shifts of the axial (H-3ax) and equatorial (H-3eq) protons of the N-acetylneuraminic acid (Neu5Ac) residue are highly sensitive to the linkage type. nih.govnih.gov Distinct chemical shift values differentiate between α2-3 and α2-6 linkages, allowing for unambiguous confirmation of the Neu5Ac(α2-3)Gal linkage in this compound. nih.govnih.gov

Inter-residue Linkages: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), establish intra-residue proton connectivities, while NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) reveal through-space proximities between protons on adjacent residues, thus confirming the linkage sites (e.g., Gal(β1-4)Glc).

Furthermore, 13C-NMR provides complementary data, with the chemical shifts of C1, C2, and C3 nuclei of the sialic acid being sensitive to linkage and conformation. nih.gov Together, these NMR approaches provide a complete picture of the primary structure and insights into the preferred solution-state conformation of this compound. researchgate.net

Table 2: Characteristic ¹H-NMR Chemical Shifts for Structural Determination of this compound

This table presents typical chemical shift ranges for key protons used to identify the structural components of this compound.

Proton SignalTypical Chemical Shift (ppm)Structural Information Provided
Neu5Ac H-3eq~2.7-2.8Confirms α-linkage of sialic acid
Neu5Ac H-3ax~1.7-1.8Differentiates α2-3 vs. α2-6 linkage
Gal H-1~4.4-4.5Anomeric configuration of Galactose
Glc H-1~4.3-4.4Anomeric configuration of Glucose
N-acetyl (CH₃)~2.0-2.1Presence of N-acetylneuraminic acid

Glycan Array Technologies for Interaction Analysis and Ligand Specificity

Glycan array technology is a high-throughput platform for investigating the binding interactions between carbohydrates and glycan-binding proteins (GBPs), including lectins, antibodies, and microbial adhesins. nih.govfrontiersin.org These arrays consist of a library of different glycan structures, including this compound, covalently immobilized on a solid surface, such as a glass slide. springernature.com

To analyze ligand specificity, the array is incubated with a fluorescently labeled GBP of interest. nih.gov The protein will bind to its specific glycan ligands on the array. After washing away unbound protein, the array is scanned, and the fluorescence intensity at each spot is measured. nih.gov A strong fluorescent signal indicates a high-affinity binding interaction.

By including this compound alongside structurally related glycans (e.g., its asialo precursor, globotriose, or isomers with different sialic acid linkages), its specific recognition by various proteins can be precisely mapped. escholarship.org This technique is crucial for identifying endogenous receptors for this compound and for screening pathogens or toxins that might use it as a host cell attachment site. frontiersin.orgspringernature.com The data generated helps to elucidate the functional roles of this compound in biological processes like cell adhesion, immune recognition, and pathogenesis. escholarship.org

Table 3: Hypothetical Glycan Array Binding Data for a Sialic Acid-Binding Lectin

This interactive table illustrates potential results from a glycan array experiment, showing the binding specificity of a hypothetical lectin to this compound and related structures.

Immobilized GlycanStructureRelative Fluorescence Units (RFU)Binding Affinity
This compound Neu5Acα2-3Galβ1-4Glc 15,200 High
Sialyl-lactose (α2-3)Neu5Acα2-3Galβ1-4Glc14,800High
Sialyl-lactose (α2-6)Neu5Acα2-6Galβ1-4Glc850Low
GlobotrioseGalα1-4Galβ1-4Glc120Negligible
LactoseGalβ1-4Glc110Negligible

Theoretical and Computational Glycobiology of Sialylated Globotriose

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For complex carbohydrates like sialylated globotriose (B1671595), MD simulations provide critical insights into their conformational landscape, revealing the range of shapes the molecule can adopt in a physiological environment.

To perform these simulations, specialized force fields developed for carbohydrates, such as GLYCAM06, are employed. nih.govglycam.org These force fields are sets of parameters and equations that describe the potential energy of the system, accounting for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. nih.govnih.gov The accuracy of the force field is paramount for obtaining realistic simulations of glycan behavior. nih.gov

Table 1: Key Parameters and Insights from MD Simulations of Sialylated Glycans
Parameter/AspectDescriptionTypical Finding/InsightRelevance to Sialylated Globotriose
Force FieldSet of equations and parameters to describe the energy of the molecule.GLYCAM06 is a widely used and validated force field for carbohydrate simulations. nih.govglycam.orgEnsures an accurate physical description of the molecule's atomic interactions.
Solvent ModelRepresentation of the surrounding solvent (usually water).Explicit solvent models (e.g., TIP3P) are crucial for capturing realistic hydrogen bonding and electrostatic screening.Reveals how water molecules mediate and stabilize the glycan's conformation.
Glycosidic Torsion Angles (Φ/Ψ)Rotational angles between monosaccharide units that define the overall shape.Simulations map the probability distribution of these angles, identifying preferred and transient conformations. nih.govDefines the conformational landscape and flexibility of the molecule.
Hydrogen BondsIntra-molecular and glycan-solvent hydrogen bonds.The sialic acid's carboxyl group is a key participant in hydrogen bonding networks.Highlights key interactions that stabilize specific 3D structures.
Simulation TimeThe duration of the simulation, typically nanoseconds (ns) to microseconds (µs).Longer simulations are required to sample a wider range of conformational states.Ensures a comprehensive exploration of the molecule's flexibility.

In Silico Modeling of Glycan-Protein Interactions

The biological functions of this compound are mediated through its interactions with glycan-binding proteins (GBPs), particularly lectins. mdpi.com In silico modeling, primarily through molecular docking and complemented by MD simulations, is an indispensable tool for predicting and analyzing these interactions at an atomic level.

Molecular docking algorithms predict the preferred orientation of one molecule (the glycan) when bound to another (the protein) to form a stable complex. This method involves sampling a vast number of possible binding poses and scoring them based on their energetic favorability. For this compound, docking studies can identify the specific binding pocket on a lectin and predict the key amino acid residues that interact with the glycan.

Computational studies have been used to investigate the binding of sialic acid to various lectins, such as Mistletoe Lectin (ML) and Sambucus nigra agglutinin (SNA). mdpi.com These models reveal that binding is often driven by a combination of:

Hydrogen Bonds: Formed between the hydroxyl and carboxyl groups of the sialic acid and polar residues (e.g., Asparagine, Glutamine, Arginine) in the protein's binding site.

Electrostatic Interactions: The negative charge of the sialic acid's carboxylate group frequently interacts with positively charged amino acid residues like Arginine or Lysine.

Van der Waals Forces: Shape complementarity between the glycan and the binding pocket leads to favorable, non-polar interactions.

Following docking, MD simulations of the glycan-protein complex can be performed to assess the stability of the predicted binding pose and to observe dynamic changes in the interaction over time. researchgate.net These simulations can reveal how the flexibility of both the glycan and the protein contribute to the binding event and can help calculate binding free energies, providing a more quantitative measure of binding affinity. researchgate.net This approach has been used, for example, to compare the binding affinities of different lectins for sialic acid, helping to explain their observed specificities. researchgate.net

Table 2: Computational Modeling of Sialylated Glycan-Lectin Interactions
Lectin/GBPKnown Sialic Acid SpecificityKey Interacting Residues (Predicted by Modeling)Primary Interaction Forces
Siglec-9Recognizes sialic acids as "self" markers on host cells. nih.govConserved Arginine residue in the V-set domain.Electrostatic (salt bridge with sialic acid carboxylate). nih.gov
Sambucus nigra agglutinin (SNA)Prefers α2-6 linked sialic acids. mdpi.comnih.govNot specified in results.Hydrogen bonding, shape complementarity. mdpi.com
Maackia amurensis lectin (MAL)Prefers α2-3 linked sialic acids. nih.govNot specified in results.Hydrogen bonding, shape complementarity. nih.gov
Galanthus nivalis agglutinin (GNA)-related lectinsCan bind sialic acid, potentially blocking influenza hemagglutinin. researchgate.netNot specified in results.Hydrogen bonding, van der Waals forces. researchgate.net

Elucidation of Structure-Function Relationships through Computational Approaches

The ultimate goal of theoretical and computational glycobiology is to connect the atomic-level details of a molecule's structure and dynamics to its macroscopic biological function. nih.gov For this compound, computational approaches provide a framework for understanding how its specific three-dimensional structure dictates its role in cell recognition and signaling.

By integrating the findings from MD simulations and in silico modeling, a comprehensive picture of the structure-function relationship emerges:

Conformational Selection: MD simulations show that this compound does not have a single, rigid structure but exists as an ensemble of conformations. nih.gov Proteins may recognize and bind to only a specific subset of these conformations. The energetic cost of adopting this "bioactive" conformation can influence binding affinity and specificity. The presence of the terminal sialic acid can pre-organize the glycan into a conformation that is favorable for binding to specific lectins.

Rational Design and Engineering: A deep understanding of the structure-function relationship, enabled by computational models, allows for the rational design of molecules with modified or enhanced properties. For example, by modeling the interaction between a sialylated glycan and a lectin, researchers can predict how modifications to the glycan (e.g., adding or removing functional groups) or the protein (mutating amino acids) would alter the binding affinity. This knowledge is crucial for developing inhibitors of pathological glycan-protein interactions or for engineering proteins with novel glycan specificities. nih.govmdpi.com

Computational studies, therefore, act as a bridge, connecting the chemical structure of this compound to its functional consequences. They explain how the molecule's inherent flexibility and the specific arrangement of its atoms lead to highly specific interactions that underpin its biological roles.

Table 3: Linking Computational Findings to Biological Function
Computational FindingStructural ImplicationFunctional Consequence
Defined conformational landscape from MD simulations. nih.govThe molecule exists in a dynamic equilibrium of several low-energy shapes.Allows for recognition by multiple binding partners through conformational selection.
Identification of key interacting residues via docking. researchgate.netSpecific atoms on the glycan form precise non-covalent bonds with specific amino acids.Explains the high specificity of lectin-glycan interactions.
Calculation of binding free energies. researchgate.netProvides a quantitative measure of the stability of the glycan-protein complex.Allows for the ranking of potential binding partners and prediction of binding strength.
Linkage-dependent 3D topology analysis. nih.govThe α2-3 linkage creates a unique molecular shape compared to other sialyl linkages.Underpins the specificity of proteins that can distinguish between different sialylated structures. nih.gov

Emerging Research Directions and Unresolved Questions

Innovations in Synthetic Glycochemistry for Complex Sialylated Structures

The intricate architecture of sialylated oligosaccharides, including sialylated globotriose (B1671595), has historically presented significant hurdles for chemical synthesis, often resulting in low yields and mixtures of anomers. nih.gov To overcome these challenges and facilitate deeper investigation into their biological roles, significant innovations in synthetic glycochemistry have emerged. Key advancements include automated solid-phase synthesis and chemoenzymatic strategies, which offer more efficient and controlled access to these complex molecules. nih.govnih.gov

Automated solid-phase synthesis has revolutionized the construction of complex glycans. rsc.org This approach utilizes a solid support to assemble oligosaccharides in a stepwise and controlled manner, which simplifies purification and allows for the rapid creation of various structures. nih.govnih.gov A critical development for this platform has been the design of specialized building blocks, such as sialic acid glycosyl phosphate (B84403) and sialyl α-(2→3) and α-(2→6) galactosyl imidate disaccharides. nih.govresearchgate.net These pre-formed units streamline the challenging sialylation step, enabling the efficient, automated synthesis of oligosaccharides with specific sialic acid linkages. nih.govresearchgate.netdoaj.org This technology has been successfully applied to produce a library of conjugation-ready sialosides, demonstrating its potential for generating the tools needed for glycobiology research. nih.gov

Chemoenzymatic synthesis offers a powerful complementary approach, merging the precision of enzymatic reactions with the versatility of chemical synthesis. nih.gov This hybrid strategy leverages the high regio- and stereoselectivity of enzymes, such as sialyltransferases, to install complex glycan structures that are difficult to achieve through purely chemical means. nih.govresearchgate.net For instance, the synthesis of disialosylglobopentaose (DSGb5), a complex globo-series glycan, has been accomplished using a one-pot, multi-enzyme method involving sequential sialylation steps catalyzed by different sialyltransferases like Pasteurella multocida α-2,3-sialyltransferase (PmST1) and Photobacterium damsela α-2,6-sialyltransferase (Psp2,6ST). researchgate.netnih.gov Researchers have also combined the chemical synthesis of a core glycan backbone with subsequent enzymatic sialylation to produce a range of sialylated globo-series glycans. researchgate.netacs.org This method provides access to homogeneous and well-defined glycolipids for functional studies. acs.org

Synthetic ApproachKey FeaturesExample ApplicationReference
Automated Solid-Phase SynthesisUtilizes novel sialylated disaccharide building blocks; Enables rapid assembly of complex structures.Synthesis of a library of α-(2→3) and α-(2→6) linked sialosides. nih.govresearchgate.net
Chemoenzymatic SynthesisCombines chemical synthesis of backbones with enzyme-catalyzed glycosylation for high specificity.One-pot synthesis of Disialosylglobopentaose (DSGb5) using multiple sialyltransferases. researchgate.netnih.gov
Convergent Chemical SynthesisStereocontrolled methods using specialized donor molecules (e.g., oxazoline disaccharide) for specific linkages.Synthesis of a Gb5 pentasaccharide-sphingosine backbone prior to enzymatic sialylation. acs.org

Elucidating Novel Mechanistic Biological Functions of Sialylated Globotriose

Sialylated glycans, located at the outermost positions of glycoproteins and glycolipids, are critical mediators of cellular communication and interaction. nih.govnih.gov this compound and related globo-series structures are involved in a variety of biological processes, ranging from immune regulation to pathogen recognition. nih.govnih.gov Their terminal position and negative charge play a key role in modulating molecular and cellular interactions, sometimes by masking underlying recognition sites or by serving as specific ligands for glycan-binding proteins. nih.gov

One of the most significant functions of sialylated glycans is their role as ligands for Sialic acid-binding immunoglobulin-type lectins (Siglecs), a family of receptors primarily expressed on immune cells. researchgate.netuq.edu.au The interaction between sialylated structures on one cell and Siglecs on another can trigger signaling cascades that regulate immune responses. researchgate.netnih.gov For example, the interaction of certain sialylated glycolipids with Siglec-7 on natural killer (NK) cells can suppress the immune response against cancer cells, a process known as immune checkpoint inhibition. researchgate.netmdpi.com While disialosylglobopentaose (DSGb5) was initially thought to be a primary ligand for Siglec-7, binding studies have revealed nuanced specificity, with other related structures like α6α3DSGb4 showing higher affinity in some assays. nih.gov This highlights the importance of precise glycan structure in determining biological outcomes.

Sialylated glycans on host cells are also exploited by a wide array of pathogens as attachment points to initiate infection. nih.govresearchgate.net Viruses, bacteria, and protozoa have evolved proteins that recognize and bind to specific sialic acid linkages. nih.gov For example, influenza viruses use hemagglutinin proteins to bind to α2,3-linked or α2,6-linked sialic acids, with a preference that often determines host specificity. nih.gov Oral streptococci, such as Streptococcus gordonii, express surface adhesins with "Siglec-like" binding regions that recognize α2-3-linked sialic acid epitopes on host glycoproteins, such as platelet glycoprotein (B1211001) Ibα. plos.orgnih.gov This interaction is implicated in the pathogenesis of infective endocarditis, where the specific type of sialoglycan recognized can either enhance or diminish the severity of the infection. plos.org

Biological ProcessMechanism of ActionExample Involving Sialylated Globo-Series GlycansReference
Immune RegulationServe as ligands for Siglec receptors on immune cells, modulating cellular activation and response.Sialylated globo-glycans interact with Siglec-7, potentially suppressing NK cell-mediated killing of cancer cells. researchgate.netmdpi.com
Pathogen RecognitionAct as receptors for viral, bacterial, and protozoan adhesins, facilitating host cell attachment and entry.Oral streptococci bind to α2-3 sialylated glycans on platelets, a key step in the pathogenesis of infective endocarditis. plos.orgnih.gov
Cellular SignalingMask underlying cellular receptors, preventing activation until the sialic acid is removed.Sialylation of β1 integrins can block cell adhesion to galectin-3, protecting cells from apoptosis. nih.gov

Development of Advanced Orthogonal Analytical Platforms

The structural characterization of complex sialylated glycans like this compound is challenging due to their inherent complexity, including isomeric structures and the labile nature of the sialic acid linkage. nih.gov To address this, advanced analytical platforms that provide orthogonal (complementary) information are essential for unambiguous identification and quantification. The primary technologies in this field are high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced Mass Spectrometry (MS). nih.govnih.gov

High-resolution ¹H-NMR spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of underivatized oligosaccharides in solution. nih.govresearchgate.net It provides precise information on the anomeric configuration (α or β), linkage positions, and even the conformation of the glycan. researchgate.netacs.org For sialylated compounds, specific proton resonances are highly sensitive to their chemical environment. For instance, O-acetylation of a sialic acid residue causes significant downfield shifts for neighboring protons, allowing for the exact localization of these modifications. nih.gov The characteristic chemical shifts and coupling patterns of protons on the sugar backbone serve as a fingerprint for a specific glycan structure. core.ac.uk

Mass spectrometry has become an indispensable tool for glycan analysis due to its high sensitivity and throughput. nih.govyoutube.com However, the analysis of sialylated glycans by MS is complicated by the negative charge and instability of sialic acids, which can be lost during ionization or fragmentation. nih.gov To overcome this, derivatization methods have been developed to stabilize the sialic acid moiety. One such method involves amidation with p-toluidine, which neutralizes the negative charge and improves detection in positive-ion mode MS. nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate different glycan structures before they are analyzed by the mass spectrometer, providing an additional layer of specificity. nih.gov

Glycan microarrays represent another key platform for studying the function of sialylated glycans. frontiersin.org These arrays consist of a collection of defined glycan structures immobilized on a solid surface. They are used to probe the binding specificity of glycan-binding proteins, antibodies, or whole pathogens in a high-throughput manner. frontiersin.org By including a diverse range of sialylated structures, including different linkages (e.g., α2,3 vs. α2,6) and modifications, these arrays can reveal subtle binding preferences that are critical for biological function. frontiersin.orgbiorxiv.org

Analytical PlatformPrincipleInformation ProvidedReference
High-Resolution NMR SpectroscopyMeasures the magnetic properties of atomic nuclei in solution.Provides detailed structural information including linkage positions, anomeric configuration, and conformation. nih.govresearchgate.net
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ionized molecules.Determines molecular weight and composition; fragmentation patterns reveal structural details. Often coupled with LC and derivatization for stability. nih.govnih.gov
Glycan MicroarraysImmobilized glycans on a surface are probed with fluorescently labeled glycan-binding proteins or pathogens.Provides high-throughput analysis of binding specificity and affinity for a large number of sialylated structures. frontiersin.org

Understanding Regulatory Networks in Sialylation Pathway Control

The final structure of a glycan is not directly template-coded but is the result of a complex interplay between the expression and localization of glycosyltransferases, the availability of nucleotide sugar donors, and the underlying protein or lipid scaffold. nih.gov The regulation of sialylation is particularly complex, involving a family of twenty human sialyltransferases that catalyze the transfer of sialic acid in specific linkages (e.g., α2,3, α2,6, and α2,8). nih.govnih.gov Dysregulation of these pathways is a hallmark of various diseases, including cancer. nih.govfrontiersin.org

The expression levels of sialyltransferase genes are a primary control point for cellular sialylation. nih.gov This expression is often altered in cancer, leading to the hypersialylation of the cell surface, which is linked to metastasis and immune evasion. nih.govfrontiersin.org For example, the expression of β-galactoside α2,6 sialyltransferase 1 (ST6Gal1) can be upregulated by oncogenes like Ras, leading to increased α2,6 sialylation of integrins, which in turn promotes cell migration. nih.gov The availability of the donor substrate, CMP-sialic acid, also acts as a regulatory sensor; its concentration can influence the transcription levels of sialyltransferase genes, allowing the cell to adjust its sialylation machinery in response to environmental conditions. nih.gov

Beyond transcriptional control, recent research has uncovered a novel regulatory mechanism involving a protein complex in the Golgi apparatus. nih.gov This axis involves integrin α3β1, Golgi phosphoprotein 3 (GOLPH3), and phosphatidylinositol 4-kinase IIα (PI4KIIα). nih.govnih.gov GOLPH3 acts as an anchor for sialyltransferases in the Golgi, and its function is dependent on phosphatidylinositol 4-phosphate (PI4P). nih.govresearchgate.net The signaling molecule focal adhesion kinase (FAK), a downstream effector of integrin signaling, regulates the stability of PI4KIIα, thereby controlling PI4P levels and, consequently, the retention and function of sialyltransferases in the Golgi. nih.gov This pathway demonstrates that sialylation levels can be dynamically controlled by cell adhesion and signaling events, independent of changes in sialyltransferase gene expression. nih.gov Furthermore, post-transcriptional regulation by microRNAs targeting enzymes like CMP-sialic acid synthetase (CMAS) adds another layer of control over the availability of the activated sugar donor required for all sialylation. researchgate.net

Q & A

Q. How is sialylated globotriose structurally characterized in glycan analysis?

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For NMR, 1H^1H- and 13C^13C-NMR are used to resolve sialic acid linkages and glycan branching patterns, while tandem MS (e.g., MALDI-TOF/TOF) identifies molecular weight and fragmentation patterns. Researchers must ensure sample purity via HPLC prior to analysis and cross-validate results with synthetic standards .

Q. What role does this compound play in pathogen-host interactions?

this compound often acts as a receptor mimic for pathogens, such as influenza viruses or bacterial adhesins. For example, its α2,3- or α2,6-linked sialic acids compete with host cell receptors, inhibiting pathogen adhesion. Experimental validation involves surface plasmon resonance (SPR) to measure binding kinetics and cell-based assays (e.g., hemagglutination inhibition) to confirm functional blocking .

Q. Which analytical methods are critical for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) with fluorescence detection or lectin-based microarrays are standard. Lectin arrays (e.g., Maackia amurensis lectin for α2,3-sialylation) provide specificity, while HPLC-MS/MS ensures sensitivity. Researchers must account for matrix effects (e.g., protein interference) by incorporating internal standards like isotopically labeled glycans .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across studies?

Discrepancies often arise from variations in glycan presentation (e.g., free vs. conjugated to carrier proteins) or assay conditions (pH, temperature). To address this, standardize experimental setups using glycan microarrays with controlled surface densities and validate findings across multiple techniques (SPR, isothermal titration calorimetry). Meta-analyses of existing data should statistically account for methodological heterogeneity .

Q. What challenges arise in synthesizing this compound with high stereochemical purity?

Key challenges include regioselective sialylation and avoiding undesired side reactions. Chemoenzymatic synthesis using bacterial sialyltransferases (e.g., PmST1 for α2,3-linkages) improves specificity, while protecting group strategies (e.g., benzyl ethers for hydroxyl groups) prevent off-target modifications. Purity is confirmed via 1H^1H-NMR integration and reverse-phase HPLC .

Q. How can conformational dynamics of this compound be studied to understand its binding mechanisms?

Molecular dynamics (MD) simulations combined with NMR relaxation experiments reveal flexible regions of the glycan. For experimental validation, nuclear Overhauser effect (NOE) measurements identify inter-residue interactions. Cryo-electron microscopy (cryo-EM) is also emerging for visualizing glycan-protein complexes in near-native states .

Q. What strategies improve reproducibility in functional studies of this compound?

Reproducibility requires rigorous batch-to-batch characterization (e.g., monosaccharide composition analysis via HPAEC-PAD) and adherence to FAIR data principles. Collaborative inter-laboratory studies using shared glycan libraries and open-access protocols mitigate variability. Detailed reporting of synthesis and assay conditions in supplementary materials is critical .

Methodological Considerations

  • Experimental Design : Prioritize hypothesis-driven workflows, such as structure-activity relationship (SAR) studies, to link glycan modifications to functional outcomes. Use factorial designs to test multiple variables (e.g., sialylation degree, pH) .
  • Data Contradiction Analysis : Apply sensitivity analyses to identify outlier datasets and employ tools like RosettaES for energy-based validation of glycan-protein docking models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.